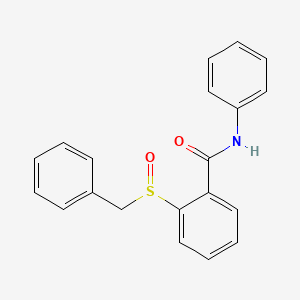
N-Phenyl-2-(phenylmethanesulfinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenyl-2-(phenylmethanesulfinyl)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with phenyl and phenylmethanesulfinyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-2-(phenylmethanesulfinyl)benzamide typically involves the reaction of benzamide with phenylmethanesulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Dissolve benzamide in an appropriate solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add phenylmethanesulfinyl chloride to the reaction mixture while maintaining the temperature at around 0°C.
- Stir the reaction mixture for several hours at room temperature.
- Purify the product using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-Phenyl-2-(phenylmethanesulfinyl)benzamide undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Formation of N-Phenyl-2-(phenylmethanesulfonyl)benzamide.
Reduction: Formation of N-Phenyl-2-(phenylmethanesulfanyl)benzamide.
Substitution: Formation of nitro or halogen-substituted derivatives of this compound.
Applications De Recherche Scientifique
N-Phenyl-2-(phenylmethanesulfinyl)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-Phenyl-2-(phenylmethanesulfinyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenylbenzamide: Lacks the phenylmethanesulfinyl group, making it less reactive in certain chemical reactions.
N-Phenyl-2-(phenylmethanesulfanyl)benzamide: Contains a sulfide group instead of a sulfinyl group, leading to different chemical properties and reactivity.
N-Phenyl-2-(phenylmethanesulfonyl)benzamide: Contains a sulfone group, making it more oxidized and potentially more stable.
Uniqueness
N-Phenyl-2-(phenylmethanesulfinyl)benzamide is unique due to the presence of the phenylmethanesulfinyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
54705-27-0 |
|---|---|
Formule moléculaire |
C20H17NO2S |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
2-benzylsulfinyl-N-phenylbenzamide |
InChI |
InChI=1S/C20H17NO2S/c22-20(21-17-11-5-2-6-12-17)18-13-7-8-14-19(18)24(23)15-16-9-3-1-4-10-16/h1-14H,15H2,(H,21,22) |
Clé InChI |
FFYNYCAGYMODTO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CS(=O)C2=CC=CC=C2C(=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-[4-(Benzenesulfonyl)phenyl]-N~4~-phenyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B14634173.png)
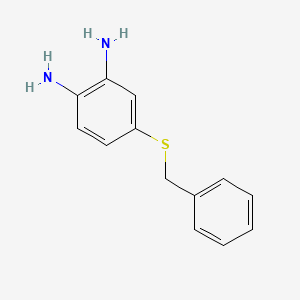

![1-[(Ethoxycarbonothioyl)sulfanyl]cyclohexane-1-carboxylic acid](/img/structure/B14634189.png)
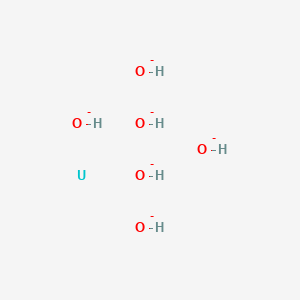
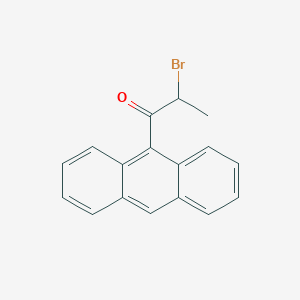
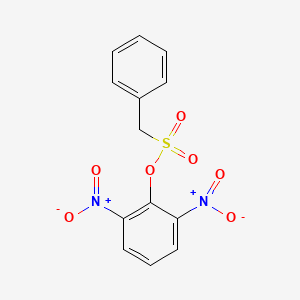
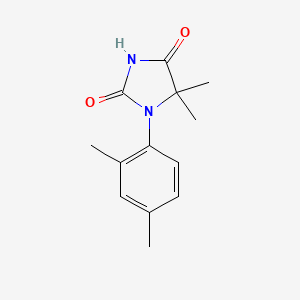


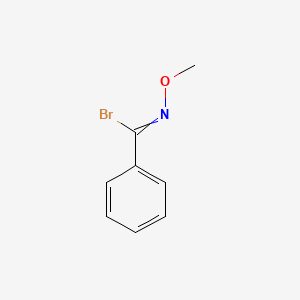
![2-[4-Chloro-3-(trifluoromethyl)anilino]benzoic acid](/img/structure/B14634219.png)
![1-(2-Chloroethyl)-3-[2-(2-chloroethylcarbamoylamino)ethyl]urea](/img/structure/B14634228.png)
![(1R,2S)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B14634236.png)
